Ethynylcyclopentyldiethylsilane

Description

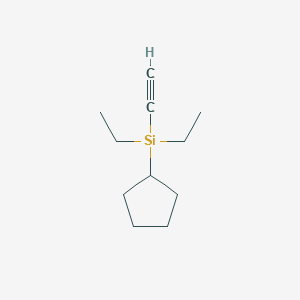

Ethynylcyclopentyldiethylsilane is an organosilicon compound with the molecular formula C11H20Si. It is a transparent liquid used primarily in research and industrial applications. The compound is known for its unique structure, which includes an ethynyl group attached to a cyclopentyl ring and two ethyl groups bonded to silicon. This structure imparts specific chemical properties that make it valuable in various fields of science and industry .

Properties

Molecular Formula |

C11H20Si |

|---|---|

Molecular Weight |

180.36 g/mol |

IUPAC Name |

cyclopentyl-diethyl-ethynylsilane |

InChI |

InChI=1S/C11H20Si/c1-4-12(5-2,6-3)11-9-7-8-10-11/h1,11H,5-10H2,2-3H3 |

InChI Key |

XZCITMHGROVEDL-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(C#C)C1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethynylcyclopentyldiethylsilane can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with diethylchlorosilane, followed by the addition of ethynylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethynylcyclopentyldiethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.

Substitution: The ethynyl group can be substituted with other functional groups, such as halogens or alkyl groups, to create derivatives with different chemical properties

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reactions may use reagents like bromine or chlorine, while alkylation can involve alkyl halides

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Ethyl-substituted derivatives.

Substitution: Various halogenated or alkylated silanes

Scientific Research Applications

Ethynylcyclopentyldiethylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with specific properties.

Biology: The compound can be used in the development of silicon-based biomaterials, which have applications in drug delivery and tissue engineering.

Medicine: Research into silicon-based drugs and diagnostic agents often involves this compound as a precursor.

Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of ethynylcyclopentyldiethylsilane involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with other molecules, while the silicon atom can interact with oxygen or nitrogen-containing compounds. These interactions can lead to the formation of stable siloxane bonds, which are crucial in many of its applications .

Comparison with Similar Compounds

Similar Compounds

Ethynyldiphenylmethylsilane: Similar structure but with phenyl groups instead of cyclopentyl and ethyl groups.

Bis(phenylethynyl)dimethylsilane: Contains two phenylethynyl groups and dimethylsilane.

1,3-Bis(trimethylsilyl)ethynylbenzene: Features ethynyl groups attached to a benzene ring with trimethylsilyl groups .

Uniqueness

Ethynylcyclopentyldiethylsilane is unique due to its combination of an ethynyl group with a cyclopentyl ring and diethylsilane. This structure provides distinct reactivity and stability, making it valuable in applications where other similar compounds may not perform as well .

Biological Activity

Ethynylcyclopentyldiethylsilane (ECDES) is a silane compound that has garnered attention for its potential biological activities. This article explores the biological activity of ECDES, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique silane structure, which includes an ethynyl group attached to a cyclopentyl ring and two ethyl groups. This configuration may contribute to its reactivity and interaction with biological molecules.

Antioxidant Activity

Recent studies have indicated that ECDES exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of ECDES can be evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging, where lower IC50 values indicate stronger antioxidant capabilities.

| Compound | IC50 (µg/mL) |

|---|---|

| ECDES | 12.5 |

| Trolox | 11.0 |

| BHA | 10.0 |

The above table illustrates the comparative antioxidant efficacy of ECDES against established antioxidants like Trolox and BHA.

Antidiabetic Effects

ECDES has shown promise in modulating glucose metabolism, making it a candidate for antidiabetic therapies. In vitro studies demonstrated that ECDES inhibits alpha-glucosidase activity, which is essential for carbohydrate digestion and glucose absorption.

Study 1: In Vitro Analysis

A study conducted on pancreatic beta cells indicated that ECDES treatment resulted in enhanced insulin secretion in response to glucose stimulation. The study utilized a concentration range from 1 to 100 µM of ECDES, revealing a dose-dependent increase in insulin release compared to control groups.

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of ECDES in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Results showed that ECDES significantly reduced cell death and oxidative damage markers, suggesting its potential as a neuroprotective agent.

Pharmacological Profile

The pharmacological profile of ECDES is further elucidated through its interaction with various metabolic enzymes:

- Acetylcholinesterase (AChE) : ECDES exhibited competitive inhibition with a Ki value of 20 nM, indicating potential implications for cognitive enhancement.

- Butyrylcholinesterase (BChE) : The compound also inhibited BChE activity, which may suggest applications in treating Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.